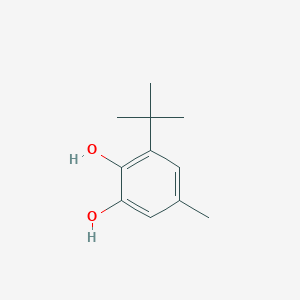
3-tert-Butyl-5-methylpyrocatechol
Übersicht
Beschreibung
“3-tert-Butyl-5-methylpyrocatechol” is a chemical compound . It is also known by its CAS Registry Number: 1010-99-7 .
Synthesis Analysis
The synthesis of a similar compound, “5-tert-butyl-3-methylpyrocatechol”, involves the conversion of 3-methylcatechol to 5-tert-butyl-3-methylcatechol. This reaction involves the use of sulfuric acid in n-heptane at 80°C. The reaction is completed when gas chromatography indicates so. The solvent is then removed, and the residue is dissolved in CH2Cl2 and washed with water, NaHCO3 (aq.), brine, and dried (Na2SO4). Filtration and concentration yield 5-tert-butyl-3-methylcatechol .
Molecular Structure Analysis
The molecular structure of “3-tert-Butyl-5-methylpyrocatechol” can be analyzed using a structural formula editor and a 3D model viewer .
Chemical Reactions Analysis
Chemical reactions involving “3-tert-Butyl-5-methylpyrocatechol” can be studied using various databases and spectroscopy methods .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-tert-Butyl-5-methylpyrocatechol” include a density of 1.1±0.1 g/cm3, a boiling point of 279.8±35.0 °C at 760 mmHg, and a molar volume of 169.3±3.0 cm3 .
Wissenschaftliche Forschungsanwendungen
Intramolecular Hydrogen Bonding and Antioxidant Properties : Lucarini, Pedulli, and Guerra (2004) conducted an experimental study on the bond dissociation enthalpy (BDE) of 3,5-di-tert-butylcatechol, a model compound for flavonoid antioxidants. Their findings demonstrated the excellent antioxidant properties of catechols and provided insights into the strength of intramolecular hydrogen bonds in these compounds (Lucarini, Pedulli, & Guerra, 2004).
Electrochemical Oxidation and Synthesis : Nematollahi and Shayani-jam (2006) explored the electrochemical oxidation of 3,5-di-tert-butylcatechol in ethanol/water mixtures. Their research led to the synthesis of a novel ortho-benzoquinhydrone complex, highlighting the potential of 3,5-di-tert-butylcatechol in electrochemical applications (Nematollahi & Shayani-jam, 2006).
Pharmacological Properties : Mohacsi, Leimgruber, and Baruth (1982) investigated the pharmacological properties of 3-O-tert-Butylmorphine, a compound derived from 3-tert-butylcatechol. They found that it exhibited analgesic properties and affinity for the opiate receptor, suggesting medical applications (Mohacsi, Leimgruber, & Baruth, 1982).
Catalysis in Oxidation Reactions : Barbaro, Bianchini, Frediani, Meli, and Vizza (1992) studied the catalytic role of an iridium(III) catecholate complex in the oxidation of 3,5-di-tert-butylcatechol to 3,5-di-tert-butyl-o-benzoquinone. This research has implications for understanding the mechanisms of oxidation reactions in organic chemistry (Barbaro et al., 1992).
Monoetherification in Organic Chemistry : Maslovskaya and Savchenko (2003) analyzed the monoetherification of tert-butylated pyrocatechols, including 3,5-di-tert-butylpyrocatechol. Their study contributes to the understanding of reactions involving alkyl radicals in organic synthesis (Maslovskaya & Savchenko, 2003).
Thermochemical Measurements in Chemistry : Verevkin and Schick (2000) focused on the determination of intramolecular interactions of substituents in tert-alkyl-substituted catechols, including 3,5-di-tert-butylcatechol, through thermochemical measurements. This research is crucial for understanding the thermodynamic properties of these compounds (Verevkin & Schick, 2000).
Safety And Hazards
“3-tert-Butyl-5-methylpyrocatechol” is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity – single exposure (Category 3). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
3-tert-butyl-5-methylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-7-5-8(11(2,3)4)10(13)9(12)6-7/h5-6,12-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYXORJDSTUCTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143628 | |
| Record name | 3-tert-Butyl-5-methylpyrocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-Butyl-5-methylpyrocatechol | |
CAS RN |
1010-99-7 | |
| Record name | 3-(1,1-Dimethylethyl)-5-methyl-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1010-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-tert-Butyl-5-methylpyrocatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001010997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1010-99-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178992 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-tert-Butyl-5-methylpyrocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-tert-butyl-5-methylpyrocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-TERT-BUTYL-5-METHYLPYROCATECHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET3NB8DS2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



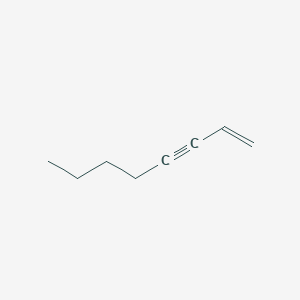
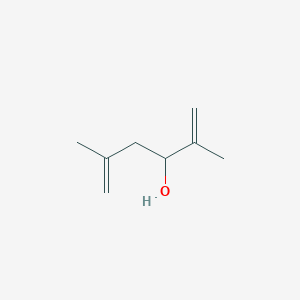
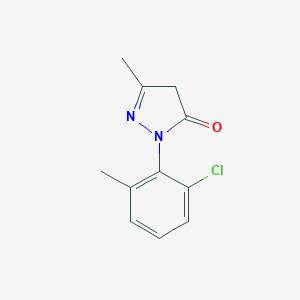
![Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-](/img/structure/B94665.png)
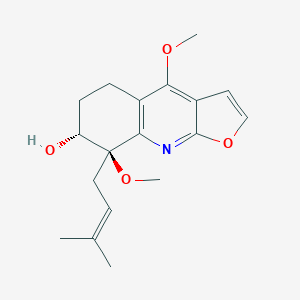
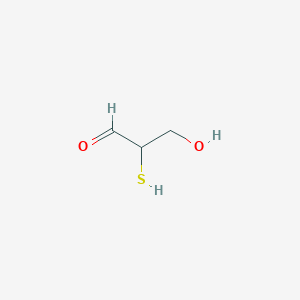
![1-Oxaspiro[2.3]hexane](/img/structure/B94672.png)
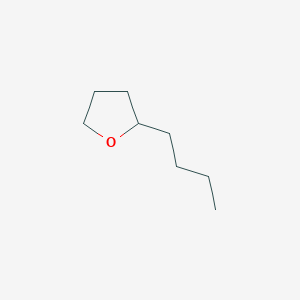
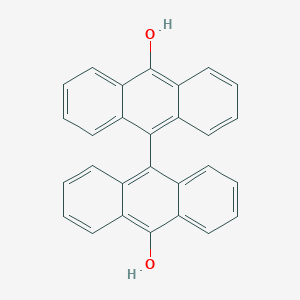
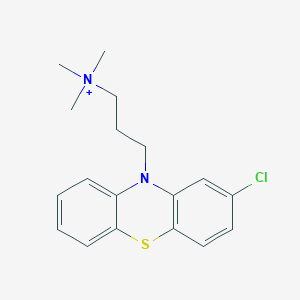
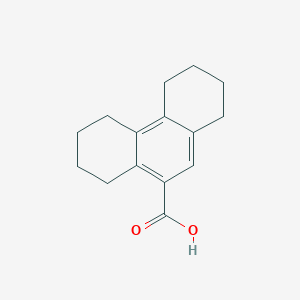
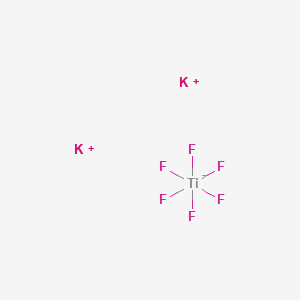
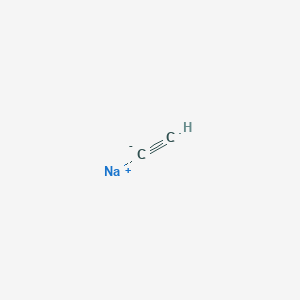
![9-Oxa-18,25-diazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),3,5,7,11,13,15,17,19,21,23-dodecaene](/img/structure/B94689.png)